Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate
Overview
Description
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate (PC) is a chemical compound that has gained significant interest in the scientific community due to its potential use in various biomedical applications. The compound is a phosphonate ester that has been extensively studied for its ability to act as a prodrug, allowing for controlled release of active agents in vivo.
Mechanism Of Action
The mechanism of action of Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate involves the hydrolysis of the phosphonate ester bond, resulting in the release of the active agent. The rate of hydrolysis can be controlled by modifying the structure of Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate, allowing for precise control of drug release. Additionally, Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate has been shown to bind to hydroxyapatite, allowing for targeted drug delivery to bone tissue.
Biochemical And Physiological Effects
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate has been shown to have low toxicity and good biocompatibility, making it an attractive candidate for biomedical applications. Additionally, Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate has been shown to enhance the bioavailability and efficacy of drugs, leading to improved therapeutic outcomes.
Advantages And Limitations For Lab Experiments
One of the main advantages of Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate is its ability to act as a prodrug, allowing for controlled release of active agents in vivo. Additionally, Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate has been shown to have low toxicity and good biocompatibility, making it a safe option for biomedical applications. However, the synthesis of Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate can be challenging and requires specialized equipment and expertise.
Future Directions
There are numerous future directions for the research and development of Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate. One potential area of research is the optimization of the synthesis method to improve yield and purity. Additionally, the use of Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate in combination with other drugs or imaging agents could lead to improved therapeutic outcomes and diagnostic capabilities. Furthermore, the development of novel Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate derivatives could expand the potential applications of this compound in biomedical research.
Scientific Research Applications
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate has been extensively studied in various biomedical applications, including drug delivery, bone imaging, and cancer therapy. Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate has been shown to enhance the bioavailability and efficacy of drugs by allowing for controlled release of active agents in vivo. Additionally, Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate has been used as a bone imaging agent due to its ability to bind to hydroxyapatite, the main component of bone. Furthermore, Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate has been investigated as a potential cancer therapy due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
[bis(2,2-dimethylpropanoyloxymethoxy)phosphorylmethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46O14P2/c1-22(2,3)18(26)32-13-36-40(30,37-14-33-19(27)23(4,5)6)17-41(31,38-15-34-20(28)24(7,8)9)39-16-35-21(29)25(10,11)12/h13-17H2,1-12H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXRGZHZKHCCJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(CP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46O14P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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